molecular formula C13H17N3O B11747396 [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11747396
M. Wt: 231.29 g/mol
InChI Key: AVKAJEMXALIMBR-UHFFFAOYSA-N
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Description

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features both a methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolyl group can be reduced to form a pyrazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

    Oxidation: Formation of [(2-hydroxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine.

    Reduction: Formation of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazolin-3-yl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of essential fungal cell wall components. In its cytotoxic role, it may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-2-yl)methyl]amine

Uniqueness

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyrazolyl groups can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogues .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3

InChI Key

AVKAJEMXALIMBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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